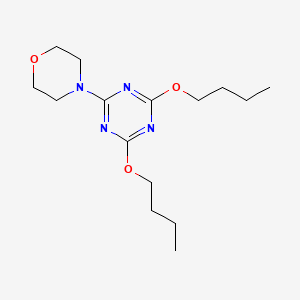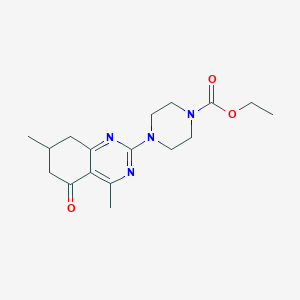
2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine derivatives often involves reactions between ester ethoxycarbonylhydrazones and primary amines or direct interaction with chloro-triazine compounds and morpholine under specific conditions. For example, Bektaş et al. (2010) described the synthesis of triazole derivatives that could be related to the synthetic pathway of triazine derivatives by utilizing amines and ester ethoxycarbonylhydrazones, indicating a method that could be adapted for triazine synthesis (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and other structural determination methods reveals the intricate details of the triazine derivatives. Jin et al. (2018) demonstrated the structural elucidation of triazine derivatives with morpholine substitutions, providing insights into the molecular arrangements and potential reactivity paths of similar compounds (Jin, Ban, Nakamura, & Lee, 2018).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine range from nucleophilic substitutions to coupling reactions, showcasing the compound's versatility. The synthesis and modification of triazine derivatives often involve the use of morpholine or other amines to introduce or alter functional groups, as highlighted by Rao et al. (2022), who discussed the chemical modification and biological activity exploration of triazine derivatives (Rao, Ding, Yang, Zhou, Le, Yan, & Liu, 2022).
Physical Properties Analysis
The physical properties of 2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various domains. Fridman, Kapon, & Kaftory (2003) discussed the crystal structure of dimethoxy-1,3,5-triazine derivatives, which can provide a foundation for understanding the physical characteristics of closely related compounds (Fridman, Kapon, & Kaftory, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of 2,4-dibutoxy-6-(4-morpholinyl)-1,3,5-triazine. The work by Dolzhenko et al. (2021) on the synthesis of triazin-2-amines underlines the chemical reactivity and potential applications of triazine derivatives, offering insights into the broader chemical behaviors of such compounds (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial properties of triazine derivatives. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including morpholine components, and found them to possess good to moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, Asundaria et al. (2010) prepared new thiadiazolium-2-thiolate derivatives incorporating morpholine-4-yl-1,3,5-triazine, which showed moderate antimicrobial activity (Asundaria et al., 2010).
Anticancer Applications
The versatility of the 1,3,5-triazine core has been exploited in the design of molecules for cancer therapy. Jain et al. (2020) reviewed synthetic strategies for functionalized triazine derivatives, highlighting their significant antitumor activities and potential as kinase inhibitors in cancer treatment (Jain et al., 2020).
Material Science and Polymer Synthesis
In the field of material science, Dinari and Haghighi (2017) reported the synthesis of new heat-resistant polyamides bearing an s-triazine ring, showcasing outstanding solubility, thermal stability, and flame retardancy, highlighting the applicability of triazine derivatives in advanced material synthesis (Dinari & Haghighi, 2017).
Organic Electronics
Matsushima et al. (2010) demonstrated the use of triazine compounds as electron-transport layers in organic light-emitting diodes (OLEDs), improving driving voltages, power conversion efficiencies, and operational stability, indicating the potential of triazine derivatives in electronic applications (Matsushima et al., 2010).
Environmental Applications
Boudesocque et al. (2008) explored the use of a lignocellulosic substrate for the removal of pesticides from wastewater, where compounds including morpholino-1,3,5-triazine derivatives were efficiently adsorbed, suggesting the utility of triazine derivatives in environmental pollution control (Boudesocque et al., 2008).
Propiedades
IUPAC Name |
4-(4,6-dibutoxy-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-3-5-9-21-14-16-13(19-7-11-20-12-8-19)17-15(18-14)22-10-6-4-2/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYWOVCPAJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=NC(=N1)N2CCOCC2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)
![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)